3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of related tetrazole compounds involves various strategies, including the reaction of different benzaldehydes with tetrazole derivatives. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates the versatility of tetrazole-containing compounds, showcasing how alterations in the tetrazole moiety and the benzaldehyde component can lead to substances with distinct properties and potential applications (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized by X-ray crystallography, which reveals detailed insights into their crystalline arrangement and molecular geometry. For instance, the crystal structure analysis of tetrazole compounds shows no conjugation between the aryl rings and the tetrazole group, highlighting the distinct spatial orientation crucial for their chemical behavior and interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Tetrazole derivatives participate in various chemical reactions, such as the formation of coordination polymers, highlighting their reactivity and potential for forming complex structures with metal ions. These reactions not only demonstrate the chemical versatility of tetrazole compounds but also their applicability in creating materials with unique properties (He et al., 2020).
Scientific Research Applications
Synthesis and Characterization of Bis-Benzaldehydes : A study by Saeed et al. (2015) involved the synthesis of substituted aromatic bis-benzaldehydes, leading to a series of new isomeric bis(2-(5-((5-phenyl-1H-tetrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)phenoxy)alkanes. These compounds were characterized by spectroscopic analysis (Saeed, Qasim, & Hussain, 2015).
Lewis Acid Catalysis in Metal-Organic Frameworks : Horike et al. (2008) demonstrated the catalytic activity of a microporous metal-organic framework with exposed Mn2+ coordination sites. This catalyst was used for the conversion of aldehydes and ketones to cyanosilylated products (Horike, Dincǎ, Tamaki, & Long, 2008).
Direct Synthesis of 5-substituted 1H-tetrazoles from Alcohols or Aldehydes : Tao et al. (2017) reported a protocol to synthesize 5-substituted 1H-tetrazoles using alcohols or aldehydes, ammonia, sodium azide, and Cu(NO3)2 as catalyst, demonstrating a one-pot procedure (Tao, Wang, Sun, Yi, Shi, Wang, & Liu, 2017).
Synthesis and Properties of Tetrazole Derivatives : Shchipanov et al. (1978) focused on the synthesis of benzaldehyde 2-methyl-5-tetrazolylhydrazone and its conversion to formazan and verdazyl radical, highlighting the potential of tetrazole derivatives in various chemical processes (Shchipanov, Sidorov, Podenko, & Kadochnikova, 1978).
Synthesis of 4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives : A study by Yüksek et al. (2015) involved synthesizing new triazolone compounds and analyzing their antioxidant activities. These compounds were synthesized using 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1-methyltetrazol-5-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-13-9(10-11-12-13)8-4-2-3-7(5-8)6-14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROLZTCJAAWYNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440701 |
Source
|
Record name | 3-(1-METHYL-1H-TETRAZOL-5-YL)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde | |
CAS RN |
179056-02-1 |
Source
|
Record name | 3-(1-METHYL-1H-TETRAZOL-5-YL)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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